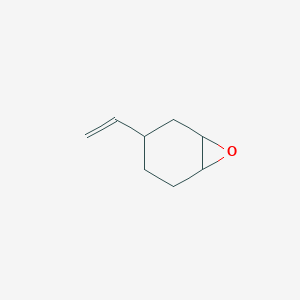

1,2-Epoxy-4-vinylcyclohexane

概要

説明

EP-101は、ネブライザー化に最適化されたグリコピロレートの長時間作用性ムスカリン拮抗薬製剤です。現在、慢性閉塞性肺疾患(COPD)の治療薬として開発中です。 この化合物は臨床試験で有望な結果を示しており、迅速な気管支拡張効果と肺機能の有意な改善が示されています .

準備方法

EP-101の合成は、中間体の調製から始まるいくつかの段階を伴います。 1つの方法は、化合物19を脱離基XおよびYを含む試薬と反応させてEP-101を生成することです . EP-101の工業生産は、一般に、化合物の安定性と有効性を確保するために、高効率ネブライザーを使用した大規模合成を伴います .

化学反応の分析

Copolymerization with CO₂

VCHO undergoes catalytic copolymerization with CO₂ to form poly(vinylcyclohexene carbonate) (PVCC) or cyclic carbonates, depending on reaction conditions and catalysts. This process is highly tunable, enabling selective synthesis of polymeric or cyclic products .

Key Findings:

| Catalyst System | Co-catalyst | Temp (°C) | CO₂ Pressure (bar) | VCHO Conversion (%) | Selectivity (Polycarbonate : Cyclic Carbonate) | Mn (g/mol) | PDI |

|---|---|---|---|---|---|---|---|

| Fe complex A/PPNCl | PPNCl | 60 | 80 | 48 | 98% : 2% | 1,995 | 1.2 |

| Fe complex A/Bu₄NBr | Bu₄NBr | 60 | 80 | 27 | 78% : 22% | – | – |

| Fe complex A/PPNCl | PPNCl | 85 | 80 | 69 | 73% : 27% | 3,784 | 1.4 |

-

Mechanism : The iron-based catalyst activates CO₂ and VCHO, facilitating alternating insertion of CO₂ and epoxide units into the polymer chain .

-

Functionalization : The pendant vinyl groups in PVCC enable post-polymerization modifications, such as cross-linking with 1,3-dithiols .

Effect of Co-catalysts

Co-catalyst choice critically influences reaction selectivity and efficiency :

| Co-catalyst | Nucleophilicity | Role | Outcome |

|---|---|---|---|

| PPNCl | High | Stabilizes intermediates | Maximizes polycarbonate yield (>98%) |

| Bu₄NBr | Moderate | Promotes cyclic product formation | Achieves 92% cyclic carbonate selectivity |

-

Temperature Dependence : Higher temperatures (85°C) increase molar mass (Mn = 3,784 g/mol) but reduce polycarbonate selectivity .

-

Catalyst Loading : Lower Fe/co-catalyst ratios (e.g., 1:11) shift selectivity toward cyclic carbonates .

Ring-Opening Reactions

The epoxide ring in VCHO reacts with nucleophiles, enabling diverse transformations:

Hydrolysis

-

Reagents : Acidic or basic aqueous conditions.

-

Product : Diol derivatives (unstable under standard conditions) .

Amine Addition

Oxidative Pathways

VCHO is metabolized in biological systems to form 4-vinylcyclohexene diepoxide, a more reactive species linked to oxidative stress and ovotoxicity . This pathway involves cytochrome P450-mediated oxidation .

科学的研究の応用

Chemical Properties and Structure

1,2-EVC has the molecular formula and a molecular weight of 124.18 g/mol. Its structure features a three-membered epoxide ring, which contributes to its reactivity and biological activity. The presence of the vinyl group enhances its potential for polymerization reactions, making it an important compound in organic synthesis.

Polymer Synthesis

One of the primary applications of 1,2-EVC is as a precursor for epoxy resins . These thermosetting polymers are known for their excellent mechanical strength, chemical resistance, and adhesion properties. The compound undergoes ring-opening polymerization , leading to the formation of polyethers that can be cured with hardeners to create durable epoxy resins .

Table 1: Properties of Epoxy Resins Derived from 1,2-EVC

| Property | Value |

|---|---|

| Mechanical Strength | High |

| Chemical Resistance | Excellent |

| Adhesion Properties | Strong |

| Thermal Stability | Good |

Biodegradable Polymers

Research has shown that 1,2-EVC can be utilized in the synthesis of biodegradable polymers . These polymers have potential applications in drug delivery systems and tissue engineering due to their favorable degradation profiles and biocompatibility. The ability to tailor the properties of these polymers by varying reaction conditions and co-monomers makes 1,2-EVC a valuable building block in green chemistry initiatives.

Surface Modification

Another significant application is in the surface grafting of natural fibers, such as bamboo fibers. A study demonstrated that treating bamboo fibers with 1,2-EVC enhances their compatibility with unsaturated polyester resins, leading to improved mechanical properties of composite materials . This approach is particularly beneficial for developing sustainable materials with enhanced performance characteristics.

Toxicological Studies

The biological activity of 1,2-EVC has been investigated primarily concerning its metabolites. Notably, it exhibits ovotoxicity , adversely affecting ovarian function in model organisms like Drosophila melanogaster. The compound disrupts redox status and modifies various electrophile-sensitive target enzymes and genes, leading to oxidative stress and potential cellular damage .

Table 2: Biological Effects of 1,2-EVC

| Effect | Model Organism | Mechanism |

|---|---|---|

| Ovarian Toxicity | Drosophila melanogaster | Disruption of redox status |

| Cellular Damage | Various cell lines | Modification of target enzymes |

Environmental Impact and Safety Considerations

While 1,2-EVC has promising applications, it also poses potential health hazards. It is classified as flammable and an irritant . Safety protocols must be followed during handling to mitigate risks associated with exposure.

作用機序

EP-101は、気管支組織のムスカリン受容体を遮断することにより、気管支拡張効果を発揮します。EP-101の分子標的は、気管支収縮の原因となるM3ムスカリン受容体です。 これらの受容体を阻害することにより、EP-101は気管支筋の弛緩を助け、気流を改善し、COPDの症状を軽減します .

類似化合物との比較

EP-101は、ネブライザー化のための最適化された製剤により、他のムスカリン拮抗薬とは異なります。同様の化合物には、気管支拡張薬としても使用されるチオトロピウムとイプラトロピウムがあります。 EP-101は、より長い作用時間とネブライザーによるより効率的な送達を提供するため、COPDの治療に有望な候補です .

生物活性

1,2-Epoxy-4-vinylcyclohexane (1,2-EVC) is an organic compound characterized by its epoxide functional group and is recognized for its significant biological activity. Its chemical formula is C₈H₁₂O, and it plays a crucial role as a chemical intermediate in organic synthesis, particularly in the production of epoxy resins and specialty polymers. This article explores the biological activity of 1,2-EVC, focusing on its mechanisms of action, toxicity, and relevant research findings.

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol

- Structure : Contains a three-membered epoxide ring which enhances its reactivity.

Mechanisms of Biological Activity

1,2-EVC exhibits various biological activities primarily due to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. The following mechanisms have been identified:

- Oxidative Stress Induction : 1,2-EVC disrupts redox status in cells, leading to oxidative stress. This is particularly evident in model organisms such as Drosophila melanogaster, where it affects ovarian function by modifying electrophile-sensitive target enzymes and genes.

- Reproductive Toxicity : Studies indicate that exposure to 1,2-EVC can lead to ovotoxicity, causing damage to ovarian tissues and impairing reproductive functions.

Toxicological Studies

Research has highlighted the potential health hazards associated with 1,2-EVC:

- Carcinogenic Potential : Long-term studies in mice have shown that skin applications of related compounds like 4-vinylcyclohexene diepoxide (a metabolite of 1,2-EVC) resulted in a significant incidence of skin tumors, including squamous-cell carcinomas .

- Survival Rates : In a study involving male Swiss mice treated with 10% solutions of similar compounds, the mean survival was notably reduced compared to control groups, indicating a link between exposure and increased mortality due to tumor development .

Table 1: Summary of Toxicological Findings

Detailed Research Findings

- Metabolism and Hydrolysis : The metabolism of 4-vinylcyclohexene diepoxide involves hydrolysis to glycols or conjugation with glutathione. The enzymatic activity related to these metabolic pathways has been quantified, showing varying rates depending on the substrate .

- Cellular Interactions : Studies have demonstrated that the interactions between 1,2-EVC and cellular components can lead to significant biological effects through pathways associated with oxidative stress and toxicity .

特性

IUPAC Name |

3-ethenyl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJFKNONPLNAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC2C(C1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29829-07-0 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29829-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10861725 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106-86-5 | |

| Record name | 4-Vinylcyclohexene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxy-4-vinylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxy-4-vinylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。